molecular formula C30H25N5O5 B15078186 ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15078186
M. Wt: 535.5 g/mol
InChI Key: XXRBHQCZUVBAAH-WUKNDPDISA-N
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Description

Ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with a molecular formula of C30H25N5O5 This compound is notable for its intricate structure, which includes a pyrrolo[2,3-b]quinoxaline core, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]quinoxaline core. This can be achieved through a series of condensation reactions involving appropriate precursors. The nitrophenyl group is then introduced via a nitration reaction, followed by the addition of the ethyl ester group through esterification. The final product is obtained after purification, usually by recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolo[2,3-b]quinoxaline core can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C30H25N5O5

Molecular Weight

535.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C30H25N5O5/c1-3-40-30(37)26-27-29(32-24-15-8-7-14-23(24)31-27)34(19(2)21-11-5-4-6-12-21)28(26)33-25(36)17-16-20-10-9-13-22(18-20)35(38)39/h4-19H,3H2,1-2H3,(H,33,36)/b17-16+

InChI Key

XXRBHQCZUVBAAH-WUKNDPDISA-N

Isomeric SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C(C)C4=CC=CC=C4)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C(C)C4=CC=CC=C4)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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